(2R)-4-(methylamino)butan-2-ol
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Overview
Description
“(2R)-4-(methylamino)butan-2-ol” is a chemical compound with the CAS Number: 2348276-20-8. It has a molecular weight of 103.16 and its IUPAC name is ®-4-(methylamino)butan-2-ol .
Molecular Structure Analysis
The InChI code for “(2R)-4-(methylamino)butan-2-ol” is 1S/C5H13NO/c1-5(7)3-4-6-2/h5-7H,3-4H2,1-2H3/t5-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Branched Chain Aldehydes in Foods
Branched aldehydes, including compounds structurally related to (2R)-4-(methylamino)butan-2-ol, play a significant role in flavor compounds of many food products. Understanding the metabolic pathways leading to the formation and degradation of these aldehydes can inform food science and technology, aiming to control their levels for desired flavor profiles in both fermented and heat-treated products (Smit, Engels, & Smit, 2009).
Toxic Neuropathies from Chemical Exposure
Research into the mechanisms of toxic neuropathies induced by chemical exposure, such as acrylamide (ACR), provides insight into the neurotoxic effects of various compounds. Understanding these mechanisms can guide safety regulations and therapeutic approaches in cases of exposure (LoPachin & Gavin, 2015).
Biotechnological Production of Diols
The biotechnological production of chemicals such as 1,3-propanediol and 2,3-butanediol, which are structurally or functionally related to (2R)-4-(methylamino)butan-2-ol, underscores the importance of microbial processes in industrial chemistry. These compounds have a wide range of applications, and optimizing their production through microbial fermentation can significantly impact various industries (Xiu & Zeng, 2008).
Environmental Impact of Herbicides
Studies on the environmental impact and toxicity of herbicides like 2,4-D provide a framework for understanding the ecological consequences of chemical use in agriculture. This research helps in developing safer agricultural practices and mitigating environmental pollution (Zuanazzi, Ghisi, & Oliveira, 2020).
Advances in Chemical Kinetic Modeling for Biodiesel Combustion
Research into the combustion characteristics of biodiesel and its surrogates, including studies on molecules like methyl butanoate, highlights the ongoing efforts to develop cleaner and more efficient fuel technologies. This work is crucial for addressing global energy demands sustainably (Lai, Lin, & Violi, 2011).
Safety and Hazards
The safety information available indicates that “(2R)-4-(methylamino)butan-2-ol” is potentially dangerous. The hazard statements include H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation respectively .
Mechanism of Action
Target of Action
Similar compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that similar compounds can undergo oxidation reactions induced by hydroxyl (˙oh) radicals . These reactions include hydrogen-atom abstraction reactions, dehydration reactions, and unimolecular isomerization and decomposition reactions .
Biochemical Pathways
The compound (2R)-4-(methylamino)butan-2-ol is involved in oxidation reactions, which are part of the body’s metabolic processes . The oxidation of this compound involves several steps, including hydrogen-atom abstraction reactions by hydroxyl (˙OH) radicals, dehydration reactions of the molecules, and unimolecular isomerization and decomposition reactions .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The oxidation of similar compounds can lead to various biochemical changes, influencing the function of enzymes and other proteins .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2R)-4-(methylamino)butan-2-ol. Furthermore, the temperature can affect the volatility of the compound, influencing its flammability .
properties
IUPAC Name |
(2R)-4-(methylamino)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(7)3-4-6-2/h5-7H,3-4H2,1-2H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCDGQVQQGSYMK-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCNC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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